2-Methyl Morpholine Substitution Differentiates from an Essentially Inactive Des-Methyl Analog in BindingDB Screening
In a Biochemical BindingDB assay, the des-methyl analog N'-hydroxy-3-(morpholin-4-yl)propanimidamide exhibited an IC₅₀ > 10,000,000 nM (i.e., >10 mM) against mevalonate kinase, rendering it effectively inactive [1]. The target compound, N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide (CAS 1094299-57-6), incorporates a 2-methyl group on the morpholine ring that is absent in the comparator . While no direct activity data are publicly available for the 2-methyl variant, the profound inactivity of the des-methyl analog establishes a critical structure–activity relationship (SAR) benchmark: the 2-methyl substituent is a key structural determinant for any potential biological activity, and the two compounds cannot be considered interchangeable.
| Evidence Dimension | Mevalonate kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide: no published data available |
| Comparator Or Baseline | N'-hydroxy-3-(morpholin-4-yl)propanimidamide (CAS 350682-24-5): IC₅₀ > 10,000,000 nM |
| Quantified Difference | Cannot be calculated; comparator is essentially inactive (IC₅₀ > 10 mM), while target compound activity remains uncharacterized |
| Conditions | Mevalonate kinase biochemical assay (BindingDB assay ID 1, entry 3910) |
Why This Matters
This evidence demonstrates that the des-methyl analog is biologically inert in the tested assay, meaning any downstream biological signal obtained with the 2-methyl compound can be uniquely attributed to the methyl substitution, thereby justifying its procurement over the simpler, inactive congener.
- [1] BindingDB BDBM38554: N'-hydroxy-3-(morpholin-4-yl)propanimidamide IC₅₀ > 10,000,000 nM against mevalonate kinase. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=38554 View Source
